Urea derivatives: The core structure "N-phenyl-N'-phenylurea" suggests the compound belongs to the urea family. Ureas are widely used in organic synthesis and medicinal chemistry. [, , , , , ]
Substituted aromatic rings: Both phenyl rings contain substituents like chlorine, methoxy, and nitro groups. These substituents can significantly influence the compound's reactivity, physicochemical properties, and biological activity. [, , , , , , , , , , , , , , ]
Pharmaceutical Development: Many compounds with similar structures to "N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea" have shown promising biological activities, making this compound interesting for further exploration in medicinal chemistry. Some potential areas of interest based on similar compounds include:
Antipsychotics: Research on substituted benzamides and anilides suggests potential antipsychotic activity due to their central dopamine antagonist properties. []
Anticancer Agents: Benzimidazole derivatives have shown potential as anticancer agents. [] Pyrazolopyrimidine derivatives have also exhibited moderate anticancer activity. []
Antioxidant Activity: Certain 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent antioxidant properties. []
Cholinesterase Inhibitors: 5‐chloro‐2(3H)‐benzoxazolone Mannich bases have shown potential as cholinesterase inhibitors, which are relevant for treating Alzheimer's disease. []
Antifungal Agents: 1,3,4-oxadiazole derivatives have been investigated for their antifungal properties. []
Antidiabetic Agents: Some benzamide derivatives possess antidiabetic potential by inhibiting α-glucosidase and α-amylase enzymes. []
Compound Description: This compound is a pharmaceutically acceptable salt, specifically a monohydrate hydrochloric acid monoadduct. The research focuses on characterizing its crystalline form using X-ray powder diffractometry. []
Clebopride (3)
Compound Description: Clebopride is a substituted benzamide marketed for its stimulatory effects on gastric motility. It also exhibits potent central dopamine antagonist activity. []
BRL 20596 (4a)
Compound Description: This compound is an anilide analog of Clebopride, synthesized to investigate the structure-activity relationships of benzamides and anilides related to their dopamine antagonist activity. Unlike Clebopride, BRL 20596 lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. []
Compound Description: This compound is a substituted benzamide studied for its potential antipsychotic activity. It exhibits potent central dopamine antagonist properties. []
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Compound Description: This compound is the basis for a series of N-substituted derivatives that were synthesized and characterized. []
Compound Description: This benzimidazole derivative exhibits potent antileukemic activity. A novel microwave-assisted protocol was developed for its rapid synthesis. []
Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffraction. It also exhibits moderate anticancer activity. []
Compound Description: This compound is a radiolabeled derivative of BAK4-51 (1), a dopamine D3 receptor ligand, and was evaluated for its potential as a PET radioligand. Despite its promising profile, it was found to be a substrate for brain efflux transporters. []
Compound Description: These series of compounds were synthesized and evaluated for their antioxidant activities. Several compounds demonstrated potent antioxidant properties, some exceeding the activity of ascorbic acid. []
Compound Description: This compound is a selective, silent 5-HT1A antagonist currently in clinical development for treating anxiety and mood disorders. []
Compound Description: This nickel(II) dimer complex was synthesized and its crystal and molecular structure was determined by X-ray diffraction. []
Compound Description: These radiolabeled compounds are used in biochemical studies to understand the metabolism and pharmacokinetics of YM-09151-2, a potent neuroleptic agent. []
Compound Description: This compound is a non-competitive NMDA receptor antagonist that has been radiolabeled for use as a PET tracer ([11C]GMOM). It exhibits selectivity for the ion-channel site of NMDA receptors. []
(E)-2-{[(2-methoxyphenyl)imino]methyl}phenoxide
Compound Description: This Schiff base anion is a tridentate ligand used to synthesize homo- and heteroleptic rare-earth complexes. The complexes' catalytic activity was evaluated for acrylonitrile polymerization. []
Compound Description: This mononuclear silver(I) complex was synthesized and characterized by X-ray diffraction. The complex exhibits high cytotoxic activity towards both normal and carcinoma cells. []
Compound Description: This compound is a novel type II α7 positive allosteric modulator (PAM) with a unique pharmacological profile. It exhibits activity at both recombinant and native α7 nAChRs. []
Compound Description: This compound is a potent nonpeptide CCR1 antagonist that has been radiolabeled with fluorine-18 for potential use in PET imaging. []
Compound Description: This compound is a novel pre- and postsynaptic 5-hydroxytryptamine1A receptor antagonist. It shows activity on the lower urinary tract with minimal central nervous system side effects. []
Compound Description: This organotin(IV) compound features a 5-chloro-2-hydroxyphenyl moiety and was characterized by X-ray diffraction, revealing weak intermolecular hydrogen bonding interactions. []
Compound Description: These two series of compounds were synthesized and characterized for their potential antimicrobial activity. The compounds were designed based on molecular docking studies targeting specific bacterial enzymes. []
Compound Description: This Schiff base compound's structure was determined by X-ray diffraction, revealing the presence of weak C—H⋯π interactions in its crystal structure. []
1-chloro-3-hydroxyisoquinoline, 1-phenyl-2-methyl-3-isoquinolone and 2-(2',6'-dichlorobenzyl)-1-isoquinolone
Compound Description: These three isoquinoline derivatives had their crystal and molecular structures determined by X-ray diffraction. The research aimed to understand the structural features and tautomeric preferences of isoquinoline derivatives. []
Compound Description: This series of compounds, including the particularly potent 2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (PTS14), were synthesized and evaluated for their antitubercular, anti-HIV, and antibacterial activities. []
Compound Description: This compound is a novel BK channel activator that has been radiolabeled with carbon-14 for use in pharmacological studies. []
5-Chloro-N-(4-nitrophenyl)pentanamide
Compound Description: This compound's crystal structure was determined using X-ray powder diffraction data, revealing its P21/c space group. []
Compound Description: These compounds are substrates for glutathione-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to xenobiotics. []
4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides
Compound Description: This series of benzamide derivatives was synthesized and evaluated for their gastrokinetic activity. []
5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile
Compound Description: These two structurally similar compounds were investigated for their crystal structures and intermolecular interactions. []
2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine
Compound Description: These two isostructural pyrimidine derivatives were analyzed for their crystal packing and hydrogen-bonding patterns. []
Compound Description: This potent neuroleptic agent demonstrates significantly higher activity compared to metoclopramide and haloperidol. []
2-Methyl-3(2H)-pyridazinone 1-oxides
Compound Description: This class of compounds exhibits interesting photochemical behavior, undergoing ring contraction and chlorination reactions upon irradiation. []
5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Compound Description: These two pyrazole-4-carbaldehyde derivatives react differently with cyclohexylamine, leading to distinct products with unique crystal packing arrangements. []
Compound Description: This compound is a potent inducer of apoptosis and inhibitor of cell proliferation. It shows efficacy in both human breast and prostate cancer mouse models. []
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and [Cu(L)2(H2O)]
Compound Description: These compounds, a pyrazole carboxylic acid and its copper(II) complex, were synthesized and characterized for their antibacterial activities. []
Compound Description: This series of compounds was synthesized and evaluated for antifungal activity, with some derivatives showing significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []
Compound Description: This series of compounds was synthesized and evaluated for their antidiabetic and antimicrobial potential. []
4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides
Compound Description: These compounds are metabolites of mosapride, a potential gastroprokinetic agent. Their serotonin-4 receptor binding affinities were investigated. []
Compound Description: This compound is a potential genotoxic impurity in osimertinib mesylate, an antineoplastic agent. An UPLC-QDa method was developed for its trace-level quantification. []
25I-NBOMe, 25B-NBOMe, and 25C-NBOMe
Compound Description: These compounds are N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class of designer hallucinogenic drugs that act as 5-HT2A receptor agonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.